molecular formula C19H17N5O2 B14490055 N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide CAS No. 65873-09-8

N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide

Cat. No.: B14490055
CAS No.: 65873-09-8
M. Wt: 347.4 g/mol
InChI Key: AVBLGVUEFYTUPG-UHFFFAOYSA-N
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Description

N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide is a compound belonging to the class of pyridine carboxamides It is characterized by the presence of two pyridin-3-ylmethyl groups attached to a pyridine-2,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide typically involves the condensation of pyridine-2,3-dicarboxylic acid with pyridin-3-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid groups, followed by the addition of pyridin-3-ylmethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of the pyridin-3-ylmethyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine-2,3-dicarboxylic acid derivatives.

    Reduction: Formation of pyridine-2,3-dicarboxamide derivatives.

    Substitution: Formation of substituted pyridine-2,3-dicarboxamide compounds.

Scientific Research Applications

N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or other proteins. The pyridine rings in the compound can participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

65873-09-8

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-N,3-N-bis(pyridin-3-ylmethyl)pyridine-2,3-dicarboxamide

InChI

InChI=1S/C19H17N5O2/c25-18(23-12-14-4-1-7-20-10-14)16-6-3-9-22-17(16)19(26)24-13-15-5-2-8-21-11-15/h1-11H,12-13H2,(H,23,25)(H,24,26)

InChI Key

AVBLGVUEFYTUPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(N=CC=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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